![molecular formula C14H8Cl2F3NO4 B14509884 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene CAS No. 64041-86-7](/img/structure/B14509884.png)
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene typically involves multiple steps. One common method starts with the nitration of 1,3-dichlorobenzene to produce 2,4-dichloro-1-nitrobenzene . This intermediate is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as ammonia or methoxide, leading to the formation of aniline or anisole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or hydrogenation.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, methoxide, and aqueous base are common reagents used in these reactions.
Reduction: Iron powder and hydrogen gas are typical reducing agents.
Oxidation: Various oxidizing agents can be employed depending on the desired product.
Major Products Formed
Aniline Derivatives: Formed by nucleophilic substitution with ammonia.
Anisole Derivatives: Formed by nucleophilic substitution with methoxide.
Amino Compounds: Formed by the reduction of the nitro group.
Scientific Research Applications
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to produce various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 1,4-Dichloro-2-nitrobenzene
- 4-Chloro-2-nitroaniline
- 4-Chloro-2-nitrophenol
- 4-Chloro-2-nitroanisole
Uniqueness
2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties and potential applications compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
64041-86-7 |
|---|---|
Molecular Formula |
C14H8Cl2F3NO4 |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-nitro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C14H8Cl2F3NO4/c15-8-1-4-12(10(16)5-8)24-9-2-3-11(20(21)22)13(6-9)23-7-14(17,18)19/h1-6H,7H2 |
InChI Key |
VTKOBJTWJOWQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
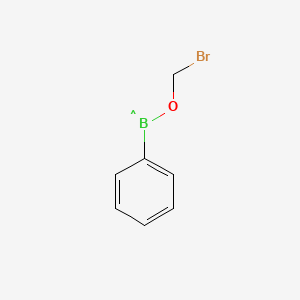
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

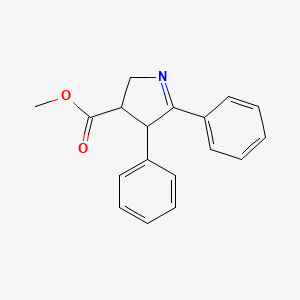
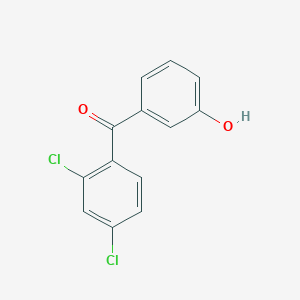
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
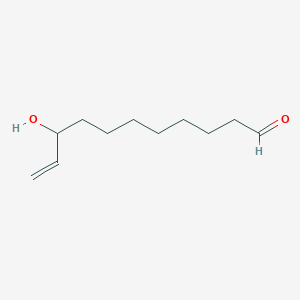
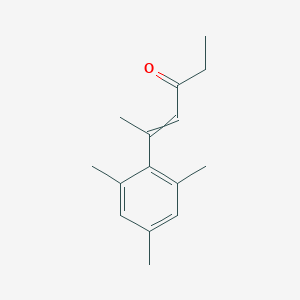

![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
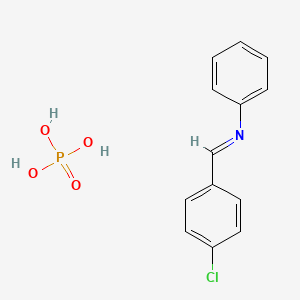

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
